ethyl {2-methoxy-4-[(Z)-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenoxy}acetate
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Overview
Description
ETHYL 2-[2-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]ACETATE is a complex organic compound with a unique structure that includes a trifluoromethyl group, a hydrazone linkage, and a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]ACETATE typically involves multiple steps:
Formation of the Hydrazone Linkage: This step involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine to form the hydrazone intermediate.
Etherification: The hydrazone intermediate is then reacted with 2-methoxy-4-formylphenol to form the phenoxyacetate structure.
Esterification: Finally, the phenoxyacetate is esterified with ethyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine or other reduced forms.
Substitution: The trifluoromethyl group and methoxy group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce amines.
Scientific Research Applications
ETHYL 2-[2-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]ACETATE has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]ACETATE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the hydrazone linkage may participate in hydrogen bonding or other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[2-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]ACETATE: shares similarities with other hydrazone derivatives and trifluoromethyl-substituted compounds.
ETHYL 2-[2-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]ACETATE: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Uniqueness
The presence of the trifluoromethyl group and the hydrazone linkage in the same molecule is relatively rare, making this compound particularly interesting for research and development in various scientific fields.
Properties
Molecular Formula |
C19H19F3N2O4 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
ethyl 2-[2-methoxy-4-[(Z)-[[3-(trifluoromethyl)phenyl]hydrazinylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C19H19F3N2O4/c1-3-27-18(25)12-28-16-8-7-13(9-17(16)26-2)11-23-24-15-6-4-5-14(10-15)19(20,21)22/h4-11,24H,3,12H2,1-2H3/b23-11- |
InChI Key |
ZUSCAWAXTIEFON-KSEXSDGBSA-N |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=N\NC2=CC=CC(=C2)C(F)(F)F)OC |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=NNC2=CC=CC(=C2)C(F)(F)F)OC |
Origin of Product |
United States |
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